An In-depth Technical Guide to 3-Amino-3-(4-aminophenyl)propan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-3-(4-aminophenyl)propan-1-ol: Properties, Synthesis, and Applications
Introduction
3-Amino-3-(4-aminophenyl)propan-1-ol is a bifunctional organic molecule of significant interest to researchers and drug development professionals. Its structure, featuring a chiral center, a primary alcohol, and two primary amino groups—one aliphatic and one aromatic—makes it a versatile building block in medicinal chemistry and materials science. The presence of these distinct functional groups allows for selective chemical modifications, enabling its incorporation into a wide array of complex molecular architectures.
While direct literature on 3-Amino-3-(4-aminophenyl)propan-1-ol is emerging, its structural analogues, such as those with chloro, fluoro, and methyl substitutions on the phenyl ring, have been recognized for their role as key intermediates in the synthesis of pharmacologically active compounds.[1][2][3] For instance, the chiral β-amino alcohol scaffold is a core component in the development of kinase inhibitors and other targeted therapies.[3] This guide will provide a comprehensive overview of the known and predicted basic properties of 3-Amino-3-(4-aminophenyl)propan-1-ol, drawing upon data from its closely related analogues to present a holistic technical profile for researchers.
Physicochemical Properties
The physicochemical properties of 3-Amino-3-(4-aminophenyl)propan-1-ol are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties, with some data supplemented by information from its structural analogues.
| Property | Value | Source |
| CAS Number | 1217815-51-4 (for (S)-enantiomer) | [4] |
| Molecular Formula | C9H14N2O | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | Inferred from analogues |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous acidic solutions. | Inferred from structure |
| pKa (predicted) | Amino groups: ~4.5 (aromatic), ~9.5 (aliphatic); Hydroxyl group: ~15 | Inferred from structure |
| LogP (predicted) | 0.8 | Inferred from analogues |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthetic Routes
The synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol can be approached through various synthetic strategies. A common and effective method involves the reduction of a nitro-group precursor, which is a well-established transformation in organic synthesis.
Synthesis via Reduction of a Nitro Intermediate
A plausible and scalable synthesis route starts from a commercially available nitro-substituted precursor. This multi-step process offers a clear path to the target molecule.
Caption: A two-step synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol.
Detailed Protocol:
Step 1: Synthesis of 3-(4-Nitrophenyl)propan-1-ol
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To a solution of 4-(4-Nitrophenyl)butyric acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add Borane-THF complex (2 equivalents) at room temperature.
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Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of methanol, followed by water.
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Extract the product with ethyl acetate, and wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(4-Nitrophenyl)propan-1-ol.
Step 2: Synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol
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Dissolve the crude 3-(4-Nitrophenyl)propan-1-ol in methanol.
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Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain 3-Amino-3-(4-aminophenyl)propan-1-ol. Further purification can be achieved by column chromatography if necessary.[5]
Reactivity Profile and Mechanistic Insights
The reactivity of 3-Amino-3-(4-aminophenyl)propan-1-ol is dictated by its three functional groups: the primary aliphatic amine, the primary aromatic amine, and the primary alcohol. The differential reactivity of these groups allows for selective chemical transformations.
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Aliphatic Amine: The aliphatic amine is the most nucleophilic and basic of the two amino groups. It will readily undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.
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Aromatic Amine: The aromatic amine is less basic and nucleophilic due to the delocalization of the lone pair of electrons into the phenyl ring. However, it can still participate in reactions such as diazotization followed by Sandmeyer-type reactions, and palladium-catalyzed cross-coupling reactions.
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Primary Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also undergo esterification or etherification.
The presence of a chiral center at the C3 position means that reactions involving this center may proceed with stereoselectivity, depending on the reagents and reaction conditions.
Experimental Protocol: Use as a Linker in PROTAC Development
The bifunctional nature of 3-Amino-3-(4-aminophenyl)propan-1-ol makes it an attractive candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Workflow for the use of 3-Amino-3-(4-aminophenyl)propan-1-ol in PROTAC synthesis.
Hypothetical Protocol:
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Selective Protection: Selectively protect the more nucleophilic aliphatic amine of 3-Amino-3-(4-aminophenyl)propan-1-ol with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
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Attachment of E3 Ligase Ligand: Couple the free aromatic amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
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Deprotection: Remove the Boc protecting group from the aliphatic amine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
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Attachment of Target Protein Ligand: Couple the now free aliphatic amine with a carboxylic acid-functionalized ligand for the target protein of interest using standard peptide coupling conditions.
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Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
The structural elucidation and purity assessment of 3-Amino-3-(4-aminophenyl)propan-1-ol would be carried out using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show distinct signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the alcohol and the amine, and exchangeable protons for the NH₂ and OH groups.
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¹³C NMR: Would display the expected number of signals corresponding to the nine carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 167.11.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic C-H bonds, and C=C stretching of the aromatic ring.
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Chiral High-Performance Liquid Chromatography (Chiral HPLC): To resolve and quantify the enantiomers if a stereospecific synthesis is performed or if a racemic mixture is obtained.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Amino-3-(4-aminophenyl)propan-1-ol and its derivatives. Based on safety data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6][7] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8][9] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. [Link]
-
PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]
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PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]
-
AbacipharmTech. (S)-3-Amino-3-(4-aminophenyl)propan-1-ol dihydrochloride. [Link]
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